
Methoxyperfluorobutane
Overview
Description
Methoxyperfluorobutane, also known as nonafluorobutyl methyl ether, is a colorless, clear, and odorless liquid. It is primarily used as a replacement for ozone-depleting substances such as freon. This compound belongs to the family of hydrofluoroethers, which are known for their low toxicity and environmental impact .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoxyperfluorobutane can be synthesized through the reaction of perfluorobutyl iodide with methanol in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the substitution of the iodide group with a methoxy group .
Industrial Production Methods: Industrial production of this compound involves the use of specialized reactors that ensure the reaction occurs efficiently and safely. The process is designed to minimize the release of any by-products and to maximize the yield of the desired compound .
Chemical Reactions Analysis
Thermal and Acid-Catalyzed Degradation
Methoxyperfluorobutane demonstrates high thermal stability under ambient conditions but undergoes slow degradation when heated or exposed to acidic environments.
Reaction with Isopropyl Alcohol (IPA)
In mixtures containing 4.5 wt.% IPA, this compound reacts via acid-catalyzed cleavage of the ether bond, producing:
- Isopropyl perfluorobutyrate
- Isopropyl perfluoroisobutyrate
- Isopropyl methyl ether (IME)
- Hydrofluoric acid (HF)
Mechanism :
The reaction proceeds through protonation of the ether oxygen, weakening the C–O bond and facilitating nucleophilic attack by IPA. The activation energy is 25 kcal/mol , explaining its ambient stability but reactivity at elevated temperatures (e.g., 90°C) .
Kinetic Data :
Thermal Decomposition
Under controlled aging (e.g., 102°C for 363 days), this compound decomposes into:
Reactivity in Surfactant Systems
This compound participates in interfacial tension-driven processes in emulsion systems, though these are primarily physical interactions. For example:
- In binary surfactant mixtures (AOT/Zonyl), fluorocarbon droplets exhibit chemotactic motion away from hydrocarbon surfactants due to interfacial tension gradients (Δγ ≈ 0.5 mN/m) .
Table 1: Degradation Products of this compound with IPA
Product | NMR Shifts (¹⁹F/¹H) | Coupling Constants (Hz) |
---|---|---|
Isopropyl perfluorobutyrate | δ¹⁹F: -119.74 (q), -127.21 (s) | ⁴J = 8.7 |
IME | δ¹H: 3.29 (CH₃), 1.19 (CH(CH₃)₂) | - |
Table 2: Thermodynamic Parameters for Degradation
Parameter | Value | Source |
---|---|---|
Activation Energy (ΔE‡) | 25 kcal/mol | |
HF Production Rate (20°C) | 1 ppm/year | |
Interfacial Tension (Δγ) | 0.5 mN/m |
Scientific Research Applications
Solvent Applications
Methoxyperfluorobutane is primarily utilized as a solvent in various industrial processes. Its ability to dissolve organic materials effectively allows it to be employed in:
- Electronics Manufacturing : The compound is used for cleaning and degreasing electronic components due to its non-flammable nature and efficiency in removing contaminants.
- Fluoropolymer Processing : Research has indicated its effectiveness as a solvent for polytetrafluoroethylene (PTFE), commonly known as Teflon, which requires harsh conditions for processing.
Biomedical Research
Recent studies have explored the potential of this compound in biomedical applications, particularly in:
- Oxygen Carriers : The compound has been investigated for its ability to reversibly bind oxygen, positioning it as a candidate for artificial blood substitutes. However, further research is necessary to evaluate its efficacy and safety in medical settings.
- Drug Delivery Systems : Its low viscosity and high solubility for various pharmaceuticals make it an ideal candidate for formulating injectable drug solutions. Studies have shown that this compound can encapsulate drugs without significant degradation or loss of activity.
Environmental Monitoring
This compound serves as a reference standard in analytical chemistry for detecting and quantifying per- and polyfluoroalkyl substances (PFAS) in environmental samples. Its persistent nature allows researchers to utilize it in:
- Environmental Impact Assessments : Studies have shown that while this compound is stable and non-reactive under typical conditions, careful management is necessary to prevent bioaccumulation in aquatic systems due to its persistence.
Case Study 1: Drug Delivery Systems
In a study evaluating the use of this compound as a carrier for drug delivery, researchers found that its properties allowed for the formulation of stable injectable solutions that maintain drug viability over time. This application highlights the compound's potential in developing advanced therapeutic modalities.
Case Study 2: Environmental Impact
Another study assessed the environmental impact of this compound when used as a solvent in industrial applications. The findings indicated that while it is stable under typical conditions, there is a need for careful management to mitigate risks associated with its persistence in the environment.
Mechanism of Action
Methoxyperfluorobutane exerts its effects primarily through its role as a solvent. It facilitates various chemical reactions by dissolving reactants and providing a medium for the reactions to occur. The molecular targets and pathways involved depend on the specific reactions it is used in .
Comparison with Similar Compounds
- Methyl nonafluoroisobutyl ether
- Perfluorodecalin
- 1H,1H,2H,2H-Perfluoro-1-octanol
- Trichloro (1H,1H,2H,2H-perfluorooctyl)silane
- Bis (2,2,2-trifluoroethyl) ether
Comparison: Methoxyperfluorobutane is unique due to its low toxicity and environmental impact compared to other similar compounds. It is also highly effective as a solvent in various chemical reactions, making it a valuable compound in both research and industrial applications .
Biological Activity
Overview
Methoxyperfluorobutane (MPFB), also known as 3M's Novec™ HFE-7100, is a fluorinated compound that has garnered attention for its unique properties and potential applications in various fields, including biomedicine and environmental science. This article explores the biological activity of MPFB, focusing on its interactions with biological systems, potential toxicity, and applications in medical and industrial settings.
MPFB is a perfluorinated ether characterized by its low surface tension and high stability. Its molecular structure contributes to its unique properties, making it suitable for applications such as solvent in chemical reactions and as a carrier for bioactive compounds.
1. Cellular Interactions
Research indicates that MPFB can influence cellular behavior through its interaction with cell membranes. Studies have shown that MPFB can alter the interfacial tension between droplets in biological systems, which impacts cell signaling and motility. For instance, MPFB droplets exhibited chemotactic behavior, moving away from hydrocarbon surfactants due to lower interfacial tensions, which suggests a unique mechanism of interaction with biological entities .
2. Microbial Compatibility
MPFB has been investigated for its compatibility with various microbial species. A study demonstrated that perfluorocarbon nanoemulsions containing MPFB could create a beneficial microenvironment for nitrogen-fixing bacteria, enhancing their metabolic processes by facilitating oxygen transport without disrupting local oxygen solubility . This property makes MPFB a candidate for applications in bioremediation and bioengineering.
Toxicological Assessment
The potential toxicity of MPFB has been a subject of investigation. While it is generally considered biocompatible, studies have indicated that high concentrations may lead to cytotoxic effects in certain cell lines. For example, exposure to high levels of MPFB was associated with altered cell viability and function in mammalian cells . Therefore, understanding the dosage and exposure levels is crucial for its safe application.
Case Study 1: Application in Drug Delivery Systems
A notable application of MPFB is in drug delivery systems where it serves as a solvent for pharmaceutical formulations. Its low toxicity profile and ability to solubilize hydrophobic drugs make it an attractive option. In vitro studies have shown enhanced drug absorption when formulated with MPFB compared to traditional solvents .
Case Study 2: Environmental Applications
In environmental science, MPFB has been utilized to enhance the bioavailability of pollutants in water treatment processes. Its unique properties allow it to interact effectively with contaminants, facilitating their degradation by microbial communities . This application underscores the compound's versatility beyond traditional uses.
Research Findings
Recent findings highlight the dual role of MPFB as both a solvent and an active agent in biological systems:
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling Methoxyperfluorobutane in laboratory settings?
this compound requires strict safety measures due to its fluorinated structure and potential hazards. Key protocols include:
- Ventilation : Ensure labs are equipped with local exhaust ventilation to prevent aerosol inhalation .
- PPE : Use respiratory protection (e.g., NIOSH-approved masks) and chemical-resistant gloves during handling .
- Storage : Store in sealed containers in cool, dry areas away from heat sources to minimize decomposition risks .
- Peroxide Checks : Regularly inspect for peroxide formation using visual checks (e.g., crystals in amber bottles) and inhibitor-level verification .
Q. How can researchers verify the purity and isomer composition of this compound?
Gas chromatography (GC) with flame ionization detection is the standard method for assessing purity (≥99%) and quantifying n- and iso-butyl isomer ratios. Nuclear magnetic resonance (NMR) spectroscopy, particularly NMR, is recommended for structural confirmation and isomer differentiation .
Q. What experimental conditions optimize this compound’s stability in biomedical applications?
Stability is enhanced by:
- Avoiding prolonged exposure to UV light or high temperatures (>60°C).
- Using inert atmospheres (e.g., nitrogen) during solvent evaporation steps.
- Incorporating stabilizers like isopropyl alcohol (4.5 wt.%) to reduce fluoride ion generation during long-term storage .
Advanced Research Questions
Q. How does this compound’s diffusion behavior impact its utility in gas-exchange systems?
Fickian diffusion coefficients for this compound in binary mixtures (e.g., water or lipid phases) can be measured using dynamic light scattering (DLS) or microfluidic platforms. Key parameters include temperature control (±0.5°C) and solvent polarity adjustments to mimic biological environments. Contradictions in literature values often arise from unaccounted solvent-solute interactions, necessitating rigorous solvent purity checks .
Q. What methodologies validate this compound’s cellular compatibility in 3D tissue engineering scaffolds?
- In vitro testing : Use U937 mammalian cell lines with Alamar Blue assays to monitor viability over 72-hour exposure periods. Pair with surfactant blends (e.g., Pluronic F-68) to mitigate cytotoxicity .
- Oxygen delivery metrics : Quantify dissolved oxygen levels via Clark-type electrodes in nanoemulsion formulations (particle size <200 nm confirmed by TEM) .
Q. How can researchers reconcile conflicting data on this compound’s environmental persistence?
Contradictions in biodegradation studies often stem from:
- Sample heterogeneity : Ensure uniform isomer ratios (n- vs. iso-butyl) in test batches.
- Analytical methods : Use LC-MS/MS with EPA Method 537.1 for PFAS detection in aquatic systems, targeting perfluorobutane sulfonate (PFBS) as a degradation marker .
- Microbial activity : Conduct anaerobic bioreactor studies to assess microbial degradation pathways under low-oxygen conditions .
Q. What strategies mitigate bioaccumulation risks of this compound in bioremediation studies?
- Nanoemulsion encapsulation : Reduces direct microbial uptake by 40–60% (measured via fluorescent tracer assays).
- Adsorbent materials : Use activated carbon or graphene oxide filters in effluent systems to capture residual PFAS compounds .
Q. Methodological Guidance for Data Analysis
Q. How should researchers design experiments to assess this compound’s role in oxygen-sensitive microbial catalysis?
- Experimental design : Use a chemostat system with dissolved oxygen probes and this compound nanoemulsions (0.1–1.0% v/v).
- Controls : Include perfluorodecalin (a benchmark perfluorocarbon) and blank emulsions.
- Metrics : Measure microbial growth rates (OD600) and metabolic output (e.g., biofuel yield) over 5–7 days .
Q. What statistical approaches address variability in diffusion coefficient measurements?
Apply multivariate regression to account for solvent polarity, temperature, and isomer composition. Use ANOVA to compare datasets across ≥3 independent trials, with p<0.05 thresholds for significance .
Properties
IUPAC Name |
2-[difluoro(methoxy)methyl]-1,1,1,2,3,3,3-heptafluoropropane;1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H3F9O/c1-15-5(13,14)3(8,9)2(6,7)4(10,11)12;1-15-5(13,14)2(6,3(7,8)9)4(10,11)12/h2*1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYHZEQKWNODPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C(F)(F)F)(C(F)(F)F)F)(F)F.COC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301342008 | |
Record name | 2-(Difluoro-methoxymethyl)-1,1,1,2,3,3,3-heptafluoropropane; 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301342008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217104-37-4 | |
Record name | 2-(Difluoro-methoxymethyl)-1,1,1,2,3,3,3-heptafluoropropane; 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301342008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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